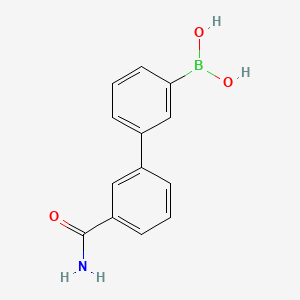

3'-Carbamoylbiphenyl-3-ylboronic acid

Description

General Context of Boronic Acids in Contemporary Chemical Sciences

Boronic acids are organoboron compounds characterized by a C–B bond and two hydroxyl groups attached to the boron atom. They are widely recognized for their versatility in organic synthesis, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, which is fundamental to the construction of complex organic molecules. rsc.orgmdpi.com

Beyond their role in synthesis, boronic acids have garnered significant attention in medicinal chemistry. The boronic acid moiety is a unique functional group that can form reversible covalent bonds with diols, a feature present in many biological molecules like saccharides. mdpi.com This property has been exploited in the development of sensors for carbohydrates and as a pharmacophore in drug design. mdpi.commdpi.com Indeed, the incorporation of a boronic acid group into a molecule can modify its physicochemical and pharmacokinetic properties, sometimes leading to enhanced biological activity. nih.gov

Academic Significance of Functionalized Biphenyl (B1667301) Systems in Organic Synthesis and Medicinal Chemistry

The biphenyl scaffold, consisting of two connected phenyl rings, is a privileged structure in medicinal chemistry. rsc.org This structural motif is present in numerous approved drugs and biologically active natural products. The two phenyl rings provide a rigid framework that can be readily functionalized to interact with biological targets. The substitution pattern on the biphenyl system allows for the fine-tuning of a molecule's three-dimensional shape and electronic properties, which are critical for its biological function.

In organic synthesis, the preparation of substituted biphenyls is a well-established field, with numerous methods available for their construction. rsc.org The functionalization of the biphenyl core with various reactive groups allows for its use as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties.

Role of Carbamoyl (B1232498) Functionalities in Modulating Chemical and Biological Activity

The carbamoyl group (-CONH2) is a common functional group in organic chemistry and is found in a wide range of biologically active compounds. It is an amide of carbamic acid. The presence of a carbamoyl moiety can significantly influence a molecule's properties. It is a polar group that can participate in hydrogen bonding, which can be crucial for molecular recognition and binding to biological targets such as enzymes and receptors.

In drug design, the carbamoyl group is often used to improve a compound's solubility, metabolic stability, and pharmacokinetic profile. The introduction of a carbamoyl group can alter the electronic nature of an aromatic ring, thereby influencing its reactivity and interaction with other molecules. The ability of the carbamoyl group to act as both a hydrogen bond donor and acceptor makes it a valuable tool for medicinal chemists seeking to optimize the therapeutic potential of a lead compound.

One plausible route could start with 3-bromobenzamide (B114348) and 3-boronophenylboronic acid or its corresponding ester. The palladium-catalyzed cross-coupling of these two fragments would directly yield the desired 3'-Carbamoylbiphenyl-3-ylboronic acid. Alternatively, the coupling could be performed between 3-aminocarbonylphenylboronic acid and 3-bromoboronic acid ester.

General reaction scheme:

Aryl Halide + Arylboronic Acid --(Pd catalyst, Base)--> Biaryl

In the context of 3'-Carbamoylbiphenyl-3-ylboronic acid, the specific reactants would be:

3-Bromobenzamide + (3-boronophenyl)boronic acid --(Pd(PPh3)4, Na2CO3)--> 3'-Carbamoylbiphenyl-3-ylboronic acid

The physical and chemical properties of 3'-Carbamoylbiphenyl-3-ylboronic acid can be inferred from its structure.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C13H12BNO3 |

| Molecular Weight | 241.05 g/mol |

| Appearance | Likely a white to off-white solid |

| Solubility | Expected to have limited solubility in water and better solubility in organic solvents like methanol, ethanol, and DMSO. |

| Acidity (pKa) | The boronic acid group is a weak Lewis acid. The pKa is expected to be in the range of typical arylboronic acids, influenced by the electron-withdrawing nature of the carbamoyl group. |

| Reactivity | The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions. The carbamoyl group can undergo hydrolysis under acidic or basic conditions. The aromatic rings can undergo electrophilic substitution reactions. |

The combination of the biphenyl scaffold, the boronic acid moiety, and the carbamoyl group in 3'-Carbamoylbiphenyl-3-ylboronic acid suggests its potential as a valuable building block in medicinal chemistry and materials science. The boronic acid allows for its incorporation into larger molecules via cross-coupling reactions, while the biphenyl structure provides a rigid core that can be further functionalized. The carbamoyl group can enhance solubility and provide a site for hydrogen bonding, which could be important for biological activity.

Given the established roles of these functional groups, 3'-Carbamoylbiphenyl-3-ylboronic acid could be explored as an intermediate in the synthesis of:

Enzyme inhibitors: The boronic acid could act as a warhead to interact with the active site of certain enzymes, such as serine proteases. nih.gov

Receptor ligands: The biphenyl scaffold could be decorated with other functional groups to create molecules that bind to specific biological receptors.

Materials with specific properties: The rigid biphenyl structure could be incorporated into polymers or other materials to influence their thermal or electronic properties.

Properties

Molecular Formula |

C13H12BNO3 |

|---|---|

Molecular Weight |

241.05 g/mol |

IUPAC Name |

[3-(3-carbamoylphenyl)phenyl]boronic acid |

InChI |

InChI=1S/C13H12BNO3/c15-13(16)11-5-1-3-9(7-11)10-4-2-6-12(8-10)14(17)18/h1-8,17-18H,(H2,15,16) |

InChI Key |

KCVFBRVSVFZPDP-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CC=C1)C2=CC(=CC=C2)C(=O)N)(O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Carbamoylbiphenyl 3 Ylboronic Acid and Analogs

Strategic Approaches to Biphenylboronic Acid Scaffold Construction

The construction of the core biphenylboronic acid structure is the foundational challenge in the synthesis of the target molecule. This involves the formation of a carbon-carbon bond between two phenyl rings and the subsequent or concurrent introduction of a boronic acid group at a specific position.

Palladium-Catalyzed Cross-Coupling Strategies: Focus on Suzuki-Miyaura Reactions

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl systems. thieme-connect.commdpi.com This palladium-catalyzed reaction involves the coupling of an organoboron compound (like a boronic acid or its ester) with an organic halide or pseudohalide. thieme-connect.comorganic-chemistry.org For the synthesis of a 3,3'-disubstituted biphenyl (B1667301) scaffold, a typical approach would involve reacting a 3-substituted aryl halide with a 3-substituted arylboronic acid.

The catalytic cycle is generally understood to proceed through three key steps:

Oxidative Addition: A low-valent palladium(0) catalyst reacts with the aryl halide (Ar-X) to form an arylpalladium(II) intermediate (Ar-Pd-X). kochi-tech.ac.jprsc.org

Transmetalation: The aryl group from the organoboron reagent (Ar'-B(OR)2) is transferred to the palladium center, displacing the halide and forming a diarylpalladium(II) complex (Ar-Pd-Ar'). This step typically requires a base to activate the boronic acid. kochi-tech.ac.jpnih.gov

Reductive Elimination: The two aryl groups are coupled, yielding the biphenyl product (Ar-Ar') and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. kochi-tech.ac.jprsc.org

The versatility of the Suzuki-Miyaura reaction is enhanced by the wide array of available catalysts, ligands, and reaction conditions that can be tailored to specific substrates, including those with significant steric hindrance or diverse functional groups. nih.govacs.org Highly active catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands like SPhos or o-(di-tert-butylphosphino)biphenyl, can facilitate reactions at room temperature and with very low catalyst loadings. nih.govacs.org

| Catalyst/Precursor | Ligand | Base | Solvent | Typical Substrates | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene/H₂O | Aryl Triflates | organic-chemistry.org |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | Aryl Chlorides/Bromides | nih.gov |

| Pd(OH)₂ | None | K₃PO₄ | Ethanol/H₂O | Aryl Bromides | nih.gov |

| PdCl₂ | N,N,N′,N′-tetra(diphenylphosphinomethyl)‐1,2‐ethylenediamine | K₃PO₄ | Dioxane | Aryl/Heteroaryl Bromides | researchgate.net |

Alternative Boron-Carbon Bond Formation Methodologies

While Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, the synthesis of the requisite arylboronic acid starting materials requires dedicated methods for creating the carbon-boron (C-B) bond.

Transition Metal-Catalyzed Borylation of Aryl Halides: This is a direct and highly practical method for synthesizing arylboronic esters. Aryl chlorides or bromides can be coupled with diboron (B99234) reagents, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst. nih.gov Ligands like SPhos and XPhos have proven highly effective for these transformations, allowing reactions to proceed under mild conditions. nih.gov

Iridium and Rhodium-Catalyzed C-H Borylation: A more atom-economical approach is the direct borylation of arenes via C-H bond activation. acs.org This strategy avoids the need for pre-functionalized aryl halides. Catalysts based on iridium, often with bipyridine ligands, are widely used and can exhibit high regioselectivity, typically favoring the least sterically hindered C-H bond. researchgate.netacs.org Rhodium catalysts, particularly with indenyl and NHC (N-heterocyclic carbene) ligands, have also been developed for efficient arene borylation. nih.gov

Electrophilic Borylation: This metal-free approach utilizes highly electrophilic boron species, such as borenium cations, to borylate arenes through an electrophilic aromatic substitution (SEAr) mechanism. acs.orgresearchgate.net This method is particularly effective for electron-rich aromatic systems, and the regioselectivity is governed by the electronic properties of the substrate, complementing the sterically-driven selectivity of many transition-metal-catalyzed methods. researchgate.net

Radical-Mediated Borylation: Emerging methods involve the generation of aryl radicals from precursors like anilines, aryl halides, or carboxylic acids, which are then trapped by diboron reagents. acs.orgnih.gov These radical pathways offer alternative reactivity and can be initiated thermally, photochemically, or with transition metals, providing complementary routes to C-B bond formation. nih.govresearchgate.net

Selective Introduction and Modification of Carbamoyl (B1232498) Groups

The carbamoyl group (-CONH₂) can be incorporated into the molecular framework either before or after the construction of the biphenyl scaffold. The choice of strategy depends on the compatibility of the functional groups with the planned reaction sequences.

Direct Amidation and Carbamate Formation Reactions

If the biphenyl scaffold is first constructed with a carboxylic acid group (e.g., 3'-carboxy-biphenyl-3-ylboronic acid), the final step would be the formation of the primary amide. While traditional methods involve activating the carboxylic acid with stoichiometric coupling reagents, modern approaches favor more atom-economical catalytic methods.

Direct catalytic amidation has become a significant area of research, offering a greener alternative by directly coupling a carboxylic acid and an amine with the removal of only water. dntb.gov.uamdpi.comresearchgate.net Boron-based catalysts, including various arylboronic acids, are effective for this transformation. nih.gov The proposed mechanism often involves the formation of a reactive acylboronate intermediate from the carboxylic acid and the boronic acid catalyst, which is then susceptible to nucleophilic attack by the amine. Triarylsilanols have also been identified as the first silicon-centered molecular catalysts for direct amidation. nih.govacs.org

| Catalyst Type | Example Catalyst | Key Features | Reference |

|---|---|---|---|

| Boron-Based | ortho-Iodoarylboronic acids | High activity at ambient temperature; avoids stoichiometric reagents. | nih.gov |

| Silicon-Based | Tris(p-haloaryl)silanols | First silicon-centered molecular catalysts for direct amidation. | nih.govacs.org |

| Phosphorus-Based | Tris(o-phenylenedioxy)cyclotriphosphazene (TAP) | Pre-catalyst for amidation of aromatic acids and amines. | mdpi.com |

Stereoselective and Regioselective Considerations in Functionalization

For a molecule like 3'-Carbamoylbiphenyl-3-ylboronic acid, regioselectivity is paramount. The primary method for ensuring the correct 3,3'-substitution pattern is through the judicious selection of starting materials for a cross-coupling reaction, for instance, using 3-bromobenzamide (B114348) and 3-bromophenylboronic acid (which would then be coupled, followed by borylation of the second ring).

When synthesizing more complex analogs, controlling the position of further functionalization on the pre-formed biphenyl ring system becomes a key challenge. rsc.org

Directing Group Strategies: C-H functionalization can be guided by directing groups pre-installed on the substrate. These groups coordinate to a metal catalyst, bringing it into proximity with a specific C-H bond, thereby ensuring high regioselectivity. nih.govbohrium.com For example, a nitrile group on a biphenyl scaffold has been used to direct meta-C–H olefination and iodination. escholarship.org

Electronic and Steric Control: In the absence of strong directing groups, the inherent electronic properties and steric environment of the biphenyl system will dictate the site of further reactions. Electron-donating groups tend to direct electrophilic substitution to ortho and para positions, while electron-withdrawing groups direct to the meta position. Steric hindrance can block access to certain positions, allowing for functionalization at more accessible sites. acs.orgescholarship.org

Convergent and Divergent Synthetic Pathways for Complex Architectures

In contrast, a divergent synthesis begins with a common intermediate that is elaborated through different reaction pathways to produce a library of structurally related compounds. wikipedia.orgresearchgate.net This methodology is exceptionally powerful in medicinal chemistry for exploring structure-activity relationships by rapidly generating a wide range of analogs. nih.gov For example, a common precursor like (3'-methoxycarbonylbiphenyl-3-yl)boronic acid could be synthesized on a large scale. This intermediate could then be subjected to various reactions: the ester could be hydrolyzed to the acid and then coupled with a library of different amines to create diverse amides, while the boronic acid could be used in various coupling reactions to add different substituents. nih.govgre.ac.uk

Applications and Utility in Contemporary Organic Chemistry

Building Block Utility in Complex Molecule Synthesis

The primary and most established application of 3'-Carbamoylbiphenyl-3-ylboronic acid and its close structural analogs is as a key building block in the synthesis of complex organic molecules, particularly those with pharmaceutical relevance. nih.gov The biphenyl (B1667301) core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. gre.ac.uk The boronic acid moiety serves as a versatile handle for carbon-carbon bond formation, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. gre.ac.ukyoutube.com

A significant example highlighting this utility is in the synthesis of inhibitors for Fatty Acid Amide Hydrolase (FAAH), an enzyme targeted for therapeutic intervention in pain and inflammation. nih.govresearchgate.net The compound URB937 (cyclohexylcarbamic acid 3'-carbamoyl-6-hydroxybiphenyl-3-yl ester) is a potent and peripherally restricted FAAH inhibitor, and its core structure contains the 3'-carbamoylbiphenyl motif. nih.gov Synthetic routes to URB937 and its analogs have utilized 3-carbamoylphenylboronic acid as a crucial coupling partner in a Suzuki reaction to construct the central biphenyl structure. nih.gov This demonstrates the value of the carbamoyl-functionalized phenylboronic acid unit in efficiently assembling complex molecular architectures. The presence of the carbamoyl (B1232498) group is not merely structural; it plays a key role in the pharmacological profile of the final molecule, influencing its interaction with biological transporters and restricting its access to the central nervous system. nih.gov

The utility of boronic acids as building blocks is well-documented, allowing for the creation of diverse molecular libraries for drug discovery and materials science. researchgate.net The ability to pre-install functional groups like the carbamoyl moiety on the boronic acid fragment before the key C-C bond-forming step is a significant advantage of this synthetic strategy.

| Application Area | Key Reaction | Example Target Class | Significance of Compound |

| Medicinal Chemistry | Suzuki-Miyaura Coupling nih.gov | FAAH Inhibitors nih.govresearchgate.net | Provides the 3'-carbamoylbiphenyl scaffold essential for biological activity and desired pharmacokinetic properties. nih.gov |

| Drug Discovery | Parallel Synthesis | Diverse Biaryl Libraries | The functionalized biphenyl structure is a common motif in bioactive molecules. gre.ac.uk |

Advanced Catalysis and Reaction Development

Beyond its role as a structural component, the inherent chemical properties of the boronic acid group suggest potential applications for 3'-Carbamoylbiphenyl-3-ylboronic acid in catalysis.

Boronic Acid Catalysis in Amidation and Related Transformations

Arylboronic acids have emerged as effective catalysts for the direct formation of amides from carboxylic acids and amines, a fundamental transformation in organic chemistry. researchgate.netacs.org This method serves as a greener alternative to traditional methods that require stoichiometric activating agents, which generate significant waste. nih.gov The catalytic cycle is believed to involve the formation of a monoacyloxyboronic acid intermediate from the reaction of the boronic acid with the carboxylic acid. researchgate.net This intermediate is more electrophilic than the parent carboxylic acid and readily reacts with an amine to form the amide bond, regenerating the boronic acid catalyst.

While specific studies detailing the use of 3'-Carbamoylbiphenyl-3-ylboronic acid as an amidation catalyst are not prevalent, its structural features allow for informed speculation on its potential activity. The electronic nature of the substituents on the aryl ring of the boronic acid can significantly influence catalytic efficacy. nih.gov The biphenyl system and the carbamoyl group at the meta-position would modulate the Lewis acidity of the boron center, which is a critical factor in the catalytic cycle. The performance would be benchmarked against established catalysts for this transformation, as shown in the table below.

| Catalyst | Typical Reaction Conditions | Key Features |

| 3,4,5-Trifluorophenylboronic acid | Heat, azeotropic removal of water | High activity due to electron-withdrawing fluorine atoms enhancing Lewis acidity. acs.org |

| o-Iodophenylboronic acid | Room temperature, molecular sieves | High activity attributed to steric effects and orbital interactions. researchgate.net |

| Boric Acid | Heat, toluene | Inexpensive, environmentally benign, but often requires higher temperatures. nih.govnih.gov |

Lewis Acid Catalysis in Organic Reactions

The boron atom in boronic acids has an empty p-orbital, making it a Lewis acid capable of activating substrates. nih.govfigshare.com Boron-based Lewis acids, particularly halogenated triarylboranes, are powerful catalysts for a wide array of organic reactions, including Friedel-Crafts alkylations, cycloadditions, and reductions. figshare.comnih.gov

Organoboron acids like 3'-Carbamoylbiphenyl-3-ylboronic acid are considered mild, organic-soluble Lewis acids. nih.gov Their catalytic activity typically relies on the reversible formation of a covalent bond with an oxygen or nitrogen atom in the substrate, thereby activating it. nih.gov For example, arylboronic acids can catalyze dehydrative C-C bond-forming reactions by activating benzylic alcohols. nih.gov The Lewis acidity of the boronic acid can be tuned by the substituents on the aromatic ring. mdpi.com The presence of the extended biphenyl system and the carbamoyl group in 3'-Carbamoylbiphenyl-3-ylboronic acid would influence its effectiveness as a Lewis acid catalyst, potentially offering unique selectivity compared to simpler phenylboronic acids.

Chemical Transformations and Functional Group Compatibility

The synthetic utility of 3'-Carbamoylbiphenyl-3-ylboronic acid is heavily dependent on the compatibility of its functional groups—the boronic acid and the carbamoyl group—with various reaction conditions.

The boronic acid group is known to be compatible with a wide range of functional groups, which is a primary reason for its widespread use in Suzuki-Miyaura couplings. researchgate.net However, it can undergo specific transformations. It readily forms cyclic anhydrides (boroxines) upon dehydration and can be converted to boronate esters by reacting with diols, such as pinacol. bldpharm.com This esterification is often used as a protection strategy, as boronate esters can exhibit different reactivity and are often more stable and easier to handle than the corresponding boronic acids. bldpharm.com

The carbamoyl (primary amide) group is generally robust. It is stable to the basic conditions commonly employed in Suzuki-Miyaura cross-coupling reactions, as evidenced by its successful incorporation into complex molecules like FAAH inhibitors. nih.gov The amide C-N bond is strong, and the group is relatively unreactive unless subjected to harsh acidic or basic hydrolysis, strong reducing agents, or specific dehydrating conditions. The compatibility of both the boronic acid and the amide within the same molecule allows for a modular approach to synthesis, where either functional group can be manipulated while the other remains intact. For instance, the boronic acid can participate in a coupling reaction, and the resulting product's amide group could be subsequently hydrolyzed or reduced if desired.

The crystal structure analysis of a similar compound, (4-Carbamoylphenyl)boronic acid, shows that both the boronic acid and amide groups are involved in extensive hydrogen bonding networks, which can influence the compound's physical properties and solid-state reactivity. acs.org

| Functional Group | Compatible Conditions | Potential Transformations | Notes |

| Boronic Acid | Basic conditions (e.g., Na₂CO₃, K₃PO₄) used in Suzuki couplings. nih.gov | - Formation of boronate esters (with diols) bldpharm.com- Dehydration to boroxines bldpharm.com- Protodeboronation (cleavage of C-B bond) under certain acidic or oxidative conditions. | Boronate esters are often used as stable, purifiable intermediates. bldpharm.com |

| Carbamoyl (Amide) | Palladium catalysis, mild bases. nih.gov | - Hydrolysis to carboxylic acid (strong acid/base)- Reduction to amine (e.g., with LiAlH₄)- Dehydration to nitrile | Generally stable under conditions for C-C coupling at the boronic acid site. nih.gov |

Investigations in Medicinal Chemistry and Chemical Biology

Paradigms of Boronic Acid Engagement with Biological Systems

The boronic acid group is a key pharmacophore that engages with biological targets through distinct mechanisms, primarily reversible covalent interactions and as a bioisosteric replacement for other functional groups.

Reversible Covalent Interactions with Hydroxyl-Containing Biomolecules

A defining characteristic of boronic acids is their ability to form reversible covalent bonds with nucleophilic functional groups present in biomolecules, most notably the hydroxyl groups of serine, threonine, and tyrosine residues within proteins. nih.gov This interaction involves the vacant p-orbital of the sp2-hybridized boron atom acting as a Lewis acid, accepting a pair of electrons from the oxygen of a hydroxyl group. This forms a transient, tetracoordinate boronate species that can stabilize the transition state of enzymatic reactions, leading to potent inhibition. researchgate.net

The reversibility of this bond is a crucial aspect of the pharmacological profile of boronic acid-containing drugs, allowing for a balance between target engagement and dissociation, which can influence the duration of action and reduce off-target effects. nih.gov This dynamic covalent chemistry is also fundamental to the use of boronic acids in the development of sensors and diagnostic agents that can detect diol-containing molecules like carbohydrates.

Bioisosteric Replacements in Drug Design

In the context of drug design, the boronic acid moiety can serve as a bioisostere for other functional groups, such as carboxylic acids or aldehydes. Bioisosteric replacement is a strategy used to modify the physicochemical and pharmacological properties of a lead compound while retaining its desired biological activity. Replacing a carboxylic acid with a boronic acid, for instance, can alter a molecule's acidity, lipophilicity, and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. nih.gov

The trigonal planar geometry of the boronic acid group, in contrast to the tetrahedral geometry of a hydrated aldehyde or the planar nature of a carboxylic acid, can also influence the binding orientation of a molecule within an enzyme's active site, leading to altered or enhanced target affinity and selectivity.

Enzyme Inhibition Studies

The unique reactivity of the boronic acid group has been extensively exploited in the design of inhibitors for various enzyme classes, particularly proteases. The 3'-carbamoylbiphenyl-3-ylboronic acid scaffold holds potential for inhibiting enzymes where either the boronic acid or the carbamoyl-biphenyl moiety can interact with the active site.

Proteasome Inhibition by Boronic Acid Derivatives

The proteasome, a multi-subunit protease complex crucial for protein degradation, is a key target in cancer therapy. Boronic acid-containing compounds are among the most successful proteasome inhibitors. Bortezomib, the first-in-class proteasome inhibitor approved for the treatment of multiple myeloma, is a dipeptidyl boronic acid. nih.gov Its mechanism of action involves the boronic acid moiety forming a stable, yet reversible, complex with the N-terminal threonine residue in the chymotrypsin-like (β5) subunit of the 20S proteasome. tum.de

While many proteasome inhibitors are peptide-based, research has also focused on non-peptidic boronic acid derivatives to improve oral bioavailability and reduce peptide-related side effects. nih.govnih.gov The biphenyl (B1667301) scaffold of 3'-Carbamoylbiphenyl-3-ylboronic acid could potentially interact with the hydrophobic S1 pocket of the proteasome's active site, while the boronic acid targets the catalytic threonine. The carbamoyl (B1232498) group could form additional hydrogen bonds, enhancing binding affinity.

Table 1: Examples of Boronic Acid-Based Proteasome Inhibitors Note: This table includes examples of boronic acid proteasome inhibitors to illustrate the general class of compounds. Data for 3'-Carbamoylbiphenyl-3-ylboronic acid is not available.

| Compound | Target Subunit(s) | IC50 (nM) | Cell Line | Reference |

| Bortezomib | β5 > β1 >> β2 | 3.8 | 20S proteasome | tum.de |

| Ixazomib | β5, β1 | 3.4 | 20S proteasome | nih.gov |

| Delanzomib | β5, β1, β2 | 3.8 | 20S proteasome | researchgate.net |

Fatty Acid Amide Hydrolase (FAAH) Inhibition by Carbamoyl-Containing Biphenyl Derivatives

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide. Inhibition of FAAH is a promising therapeutic strategy for pain, inflammation, and anxiety. mdpi.com While direct inhibition of FAAH by boronic acids has been explored, a significant body of research exists on carbamoyl-containing biphenyl derivatives as potent FAAH inhibitors. nih.gov

These inhibitors typically act by carbamylating the catalytic serine residue (Ser241) of FAAH in an irreversible or slowly reversible manner. The biphenyl scaffold serves to correctly position the carbamoyl group for reaction with the active site serine. The presence of a carbamoyl group on one of the phenyl rings, as in 3'-Carbamoylbiphenyl-3-ylboronic acid, is a key structural feature for FAAH inhibition in this class of compounds. The addition of a boronic acid to this scaffold could potentially lead to a dual-action inhibitor or modulate the inhibitory mechanism, possibly transitioning from irreversible carbamylation to reversible covalent inhibition by the boronic acid.

Table 2: Examples of Carbamoyl-Containing Biphenyl FAAH Inhibitors Note: This table includes examples of carbamoyl-containing biphenyl FAAH inhibitors to illustrate the relevance of this scaffold. These are not boronic acid compounds.

| Compound | FAAH IC50 (nM) | Mechanism | Reference |

| URB597 | 4.6 | Irreversible (Carbamylation) | nih.gov |

| URB937 | 0.6 | Irreversible (Carbamylation) | nih.gov |

Inhibition of Other Serine Proteases

The ability of boronic acids to form a tetrahedral intermediate with the catalytic serine makes them effective inhibitors of a wide range of serine proteases. mdpi.com These enzymes play critical roles in various physiological processes, and their dysregulation is implicated in numerous diseases. Peptidyl boronic acids have been developed as inhibitors of serine proteases such as chymotrypsin, elastase, and thrombin. nih.gov

The design of selective non-peptidic inhibitors is an active area of research. For 3'-Carbamoylbiphenyl-3-ylboronic acid, the biphenyl moiety could confer selectivity by interacting with specific hydrophobic pockets in the active site of a target serine protease, while the boronic acid provides the inhibitory action. The carbamoyl group could further enhance binding through hydrogen bond interactions.

Table 3: Examples of Boronic Acid Inhibitors of Various Serine Proteases Note: This table provides examples of boronic acid inhibitors for different serine proteases to demonstrate the broad applicability of this chemical class. Data for 3'-Carbamoylbiphenyl-3-ylboronic acid is not available.

| Compound Class | Target Enzyme | Ki (nM) | Reference |

| Peptidyl boronic acids | Prostate-Specific Antigen (PSA) | 65 | nih.gov |

| Cyclic boronic acids | β-Lactamases | - | acs.org |

| Phenylboronic acid derivatives | Chymotrypsin | - | researchgate.net |

Structure-Activity Relationship (SAR) and Rational Design Approaches

The exploration of a compound's biological activity is a cornerstone of medicinal chemistry. For a molecule like 3'-Carbamoylbiphenyl-3-ylboronic acid, understanding its structure-activity relationship (SAR) would be pivotal in optimizing its potential therapeutic effects. This involves systematically modifying its chemical structure to observe the resulting changes in biological activity.

Positional and Substituent Effects on Biological Activity

The biphenyl scaffold offers multiple positions for substitution, and the nature and placement of these substituents can dramatically influence a molecule's interaction with a biological target.

The Carbamoyl Group: The carbamoyl (-CONH2) group at the 3'-position is a key feature. Its hydrogen bonding capabilities (both as a donor and acceptor) can be critical for anchoring the molecule within a target's binding site. The position of this group is also significant. Moving it to the 2'- or 4'-position would alter the geometry of these interactions and could lead to a significant change in activity.

The Biphenyl Core: The biphenyl core itself provides a rigid scaffold that can be modified. Introducing substituents such as halogens, alkyl groups, or hydroxyl groups on either of the phenyl rings could modulate properties like lipophilicity, electronic distribution, and steric bulk. For instance, adding a hydroxyl group could introduce an additional hydrogen bonding interaction, while a bulky alkyl group might provide beneficial van der Waals interactions or, conversely, cause steric hindrance.

A hypothetical SAR exploration of 3'-Carbamoylbiphenyl-3-ylboronic acid would involve synthesizing a library of analogs with variations at these key positions to identify the optimal arrangement for biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of analogs of 3'-Carbamoylbiphenyl-3-ylboronic acid, a QSAR study would involve:

Data Collection: A dataset of structurally related compounds with their corresponding measured biological activities (e.g., IC50 values for enzyme inhibition) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, including:

Electronic properties: (e.g., partial charges, dipole moment) which would be influenced by the carbamoyl and boronic acid groups.

Steric properties: (e.g., molecular volume, surface area) which would be affected by the biphenyl core and any additional substituents.

Hydrophobic properties: (e.g., logP) which are crucial for membrane permeability and interaction with hydrophobic pockets in a target protein.

Topological properties: (e.g., connectivity indices) which describe the branching and shape of the molecule.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, would be used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.

A validated QSAR model could then be used to predict the activity of novel, unsynthesized analogs of 3'-Carbamoylbiphenyl-3-ylboronic acid, thereby guiding the synthesis of more potent compounds.

Design Principles for Modulating Selectivity and Potency

The rational design of potent and selective inhibitors is a primary goal in drug discovery. For inhibitors based on the 3'-Carbamoylbiphenyl-3-ylboronic acid scaffold, several design principles could be applied:

Target-Specific Interactions: A key to achieving high potency is to maximize favorable interactions with the target protein. This would involve designing analogs that can form specific hydrogen bonds, ionic interactions, or hydrophobic interactions within the active site. The carbamoyl and boronic acid groups would be primary points for establishing such interactions.

Exploiting Structural Differences for Selectivity: To achieve selectivity for a specific target over other related proteins (e.g., different enzymes within the same family), the design strategy would focus on exploiting subtle differences in their active sites. For example, if a target has a unique hydrophobic pocket, analogs with appropriately sized and shaped hydrophobic substituents could be designed to fit into this pocket, thereby conferring selectivity.

Conformational Rigidity: The biphenyl core provides a degree of conformational rigidity. Further rigidification of the structure, for instance, by introducing bridges or fusing rings, could lock the molecule into a bioactive conformation, which can lead to an increase in potency by reducing the entropic penalty of binding.

The table below illustrates a hypothetical set of analogs that could be synthesized to explore the SAR of 3'-Carbamoylbiphenyl-3-ylboronic acid, with potential implications for potency and selectivity.

| Compound ID | R1 (Position 4) | R2 (Position 4') | R3 (Position 5') | Expected Impact on Activity |

| 1 | H | H | H | Baseline (3'-Carbamoylbiphenyl-3-ylboronic acid) |

| 2 | F | H | H | May improve metabolic stability and binding through halogen bonding. |

| 3 | CH3 | H | H | Increases lipophilicity; could enhance binding in a hydrophobic pocket. |

| 4 | H | OH | H | Introduces a hydrogen bond donor/acceptor, potentially increasing potency. |

| 5 | H | H | F | Alters electronics of the carbamoyl-bearing ring; could affect binding affinity. |

| 6 | H | OCH3 | H | Increases steric bulk and introduces a hydrogen bond acceptor. |

This table is for illustrative purposes only and is not based on experimental data for 3'-Carbamoylbiphenyl-3-ylboronic acid.

Computational and Mechanistic Insights into 3 Carbamoylbiphenyl 3 Ylboronic Acid Interactions

Molecular Docking and Simulation Studies of Ligand-Target Binding

Molecular docking and simulation are powerful computational tools used to predict and analyze the binding of a ligand, such as 3'-Carbamoylbiphenyl-3-ylboronic acid, to a biological target, typically a protein. These studies are fundamental in rational drug design and in understanding the initial phases of molecular recognition.

For 3'-Carbamoylbiphenyl-3-ylboronic acid, docking studies would be employed to predict its binding orientation and affinity within a target's active site. A key feature of boronic acids is their ability to form a reversible covalent bond with the hydroxyl group of serine residues often found in the catalytic sites of enzymes like proteases and β-lactamases. mdpi.comnih.gov This interaction involves the boron atom changing from a trigonal planar (sp2) to a tetrahedral (sp3) geometry. nih.gov

Docking Methodologies and Predicted Interactions:

Computational programs such as Glide, CovDock, and LibDock are commonly used for simulating the binding of boronic acid inhibitors. mdpi.comnih.gov The process would involve:

Preparation of the Target Protein: The three-dimensional structure of the target protein is obtained from crystallographic data (e.g., Protein Data Bank). Water molecules and other non-essential ions are typically removed, and hydrogen atoms are added. mdpi.com

Ligand Preparation: A 3D model of 3'-Carbamoylbiphenyl-3-ylboronic acid is generated and its energy is minimized.

Covalent Docking Simulation: A specialized covalent docking protocol is employed. The catalytic serine residue in the active site is defined as the reactive site for forming a covalent bond with the boron atom of the inhibitor. mdpi.com The software then explores possible binding poses of the ligand within the active site.

Scoring and Analysis: The resulting poses are ranked using a scoring function that estimates the binding affinity (e.g., kcal/mol). nih.gov The best-scoring poses are analyzed to understand the specific interactions.

In a hypothetical binding scenario, 3'-Carbamoylbiphenyl-3-ylboronic acid would likely exhibit a multi-point interaction profile:

Boronic Acid Group: Forms a covalent bond with a catalytic serine residue and hydrogen bonds with backbone amides and nearby residues like tyrosine. mdpi.com

Biphenyl (B1667301) Scaffold: The two phenyl rings can engage in hydrophobic and π-π stacking interactions with aromatic residues (e.g., tyrosine, phenylalanine, tryptophan) in the binding pocket, contributing to binding affinity and selectivity. nih.gov

Carbamoyl (B1232498) Group: The amide functionality is a potent hydrogen bond donor and acceptor. It can form crucial hydrogen bonds with polar residues (e.g., asparagine, glutamine) or the protein backbone, anchoring the ligand in a specific orientation.

Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-protein complex over time in a simulated aqueous environment. These simulations provide insights into the flexibility of the complex and can be used to calculate binding free energies more accurately. nih.gov

Table 1: Potential Interactions of 3'-Carbamoylbiphenyl-3-ylboronic Acid in a Hypothetical Enzyme Active Site

| Molecular Moiety | Type of Interaction | Potential Interacting Residues |

|---|---|---|

| Boronic Acid (-B(OH)₂) | Covalent Bond, Hydrogen Bond | Serine, Tyrosine, Alanine |

| Biphenyl Rings | π-π Stacking, Hydrophobic | Phenylalanine, Tryptophan, Tyrosine |

| Carbamoyl Group (-CONH₂) | Hydrogen Bond | Asparagine, Glutamine, Serine |

Elucidation of Reaction Mechanisms and Catalytic Cycles

Arylboronic acids are not only enzyme inhibitors but can also function as catalysts in a variety of organic transformations. researchgate.net Mechanistic studies, often supported by computational chemistry, are essential to understand how these molecules facilitate chemical reactions. 3'-Carbamoylbiphenyl-3-ylboronic acid could potentially catalyze reactions such as dehydrative C-C bond formations. nih.govresearchgate.net

A plausible catalytic role for an arylboronic acid like 3'-Carbamoylbiphenyl-3-ylboronic acid is in the dehydrative alkylation of a 1,3-dicarbonyl compound with a benzylic alcohol. acs.org The generally accepted mechanism for such reactions often involves the boronic acid acting as a Brønsted acid precursor. nih.govacs.org

Proposed Catalytic Cycle:

A possible catalytic cycle for a dehydrative C-alkylation reaction catalyzed by an arylboronic acid is outlined below:

Catalyst Activation: In some cases, the arylboronic acid may react with a co-catalyst, such as oxalic acid, or the solvent to form a more potent Brønsted acid in situ. acs.org This species protonates the hydroxyl group of the benzylic alcohol.

Carbocation Formation: The protonated hydroxyl group departs as a water molecule, a thermodynamically favorable byproduct, generating a stabilized benzylic carbocation. nih.gov

Nucleophilic Attack: The enol form of the 1,3-dicarbonyl compound acts as a nucleophile and attacks the electrophilic carbocation, forming a new carbon-carbon bond. nih.gov

Catalyst Regeneration: A proton is lost from the intermediate to regenerate the enol and the active catalytic species, completing the cycle.

Computational studies using Density Functional Theory (DFT) can be used to model this cycle, calculating the energies of intermediates and transition states to determine the reaction pathway and rate-limiting step. Such studies have been crucial in concluding that many arylboronic acid-promoted alcohol activations proceed via a Brønsted acid or hydrogen-bond activation mechanism rather than direct Lewis acid catalysis. acs.org

The biphenyl and carbamoyl groups of 3'-Carbamoylbiphenyl-3-ylboronic acid would primarily influence the catalyst's solubility, stability, and potentially its electronic properties, which can fine-tune its catalytic activity.

Arylboronic acids are also famously used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The key step involving the boronic acid is transmetalation, where the aryl group is transferred from the boron atom to the palladium center. rsc.org The mechanism of this step has been extensively studied and is known to be influenced by factors like the base and the nature of the substituents on the arylboronic acid. rsc.org

Theoretical Approaches for Understanding Molecular Recognition

Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions. Boronic acids are renowned for their ability to recognize and bind to molecules containing cis-diol functionalities, such as saccharides, through the formation of reversible covalent boronate esters. nih.gov Theoretical methods are invaluable for quantifying the forces driving this recognition and for understanding the origins of selectivity.

Theoretical Methods and Applications:

Density Functional Theory (DFT): DFT, particularly with dispersion corrections (e.g., DFT-D3), is a primary tool for studying the non-covalent interactions that govern molecular recognition. rsc.org It can be used to calculate the geometry and binding energy of the complex formed between 3'-Carbamoylbiphenyl-3-ylboronic acid and a target molecule.

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to identify and characterize chemical bonds, including weak non-covalent interactions like hydrogen bonds and van der Waals forces.

Non-Covalent Interaction (NCI) Plots: This visualization tool helps to identify regions of space where non-covalent interactions are significant, providing a qualitative picture of the binding.

Recognition Mechanism:

The primary recognition event for 3'-Carbamoylbiphenyl-3-ylboronic acid with a diol-containing molecule would be the formation of a five- or six-membered cyclic boronate ester. This is a reversible covalent interaction. However, the selectivity and stability of the resulting complex are significantly modulated by other, weaker interactions.

For 3'-Carbamoylbiphenyl-3-ylboronic acid, the recognition process would be a cooperative effect:

Primary Interaction: Reversible covalent bond formation between the boronic acid and a cis-diol.

Secondary Interactions: The biphenyl core can provide a surface for CH-π or π-π interactions with the target molecule. The carbamoyl group can act as a hydrogen-bond donor/acceptor, forming specific directional interactions that enhance binding affinity and selectivity for a particular target over others. rsc.org

Theoretical studies on similar systems, such as the interaction of phenylboronic acids with theophylline, have shown that a combination of hydrogen bonding and π-π stacking interactions dictates the structure of the resulting molecular complexes. rsc.org By calculating the interaction energies of various possible binding modes, computational chemistry can explain why certain structures are preferentially formed and can guide the design of boronic acid-based sensors with improved selectivity for specific biological analytes.

Table 2: Theoretical Methods for Analyzing Molecular Recognition

| Computational Method | Information Provided | Application to 3'-Carbamoylbiphenyl-3-ylboronic Acid |

|---|---|---|

| Density Functional Theory (DFT) | Optimized geometries, interaction energies, electronic properties | Calculating the binding energy with a target diol, assessing the electronic effect of substituents |

| QTAIM Analysis | Identification and strength of non-covalent bonds | Characterizing hydrogen bonds from the carbamoyl group and CH-π interactions from the biphenyl rings |

| Molecular Dynamics (MD) | Dynamic stability of the complex, conformational sampling | Simulating the flexibility of the boronate ester complex in solution |

Future Perspectives and Translational Research Directions

Development of Novel Synthetic Methodologies for Boron-Containing Scaffolds

The synthesis of arylboronic acids is a well-established field, yet there remains room for innovation, particularly in the development of more efficient, scalable, and environmentally friendly methods. Future research could focus on novel synthetic strategies for 3'-Carbamoylbiphenyl-3-ylboronic acid and other structurally related boron-containing scaffolds.

One promising avenue is the refinement of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone in the formation of C-C bonds in biphenyl (B1667301) systems. mdpi.com Research could be directed towards the development of more active and stable catalyst systems that can operate under milder reaction conditions and with lower catalyst loadings. Additionally, exploring direct C-H borylation of the biphenyl scaffold could offer a more atom-economical approach to synthesizing this and similar compounds.

Furthermore, the exploration of alternative coupling partners and boron sources could lead to more diverse and complex boron-containing molecules. For instance, the use of Grignard reagents or organolithium compounds in conjunction with borate (B1201080) esters represents a classical yet effective method for introducing the boronic acid functionality. google.comorgsyn.org Investigating the optimization of these reactions for substrates like 3'-carbamoylbiphenyl precursors could enhance yield and purity.

A summary of potential synthetic approaches for arylboronic acids is presented in the table below.

| Synthetic Method | Description | Potential Advantages |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of an organoboron compound with a halide. mdpi.com | High functional group tolerance, mild reaction conditions. |

| Grignard Reaction | Reaction of a Grignard reagent with a trialkyl borate followed by hydrolysis. google.com | Readily available starting materials. |

| Organolithium Reaction | Reaction of an organolithium reagent with a trialkyl borate followed by hydrolysis. orgsyn.org | Useful for substrates intolerant to Grignard conditions. |

| C-H Borylation | Direct functionalization of a C-H bond with a boron-containing reagent. | High atom economy, reduced waste. |

Exploration of Undiscovered Biological Targets and Pathways

While the specific biological activity of 3'-Carbamoylbiphenyl-3-ylboronic acid is not yet extensively documented, the presence of the boronic acid group suggests a high potential for interaction with biological macromolecules. Boronic acids are known to form reversible covalent bonds with diols, a feature that has been exploited in the design of enzyme inhibitors and carbohydrate sensors.

Future research should involve comprehensive screening of 3'-Carbamoylbiphenyl-3-ylboronic acid against a wide range of biological targets. Given that other boronic acid-containing molecules have shown potent inhibitory activity against proteasomes (e.g., Bortezomib) and β-lactamases (e.g., Vaborbactam), these enzyme classes represent logical starting points for investigation. mdpi.comnih.gov The biphenyl and carbamoyl (B1232498) moieties of the molecule could contribute to specific binding interactions, potentially leading to the discovery of novel inhibitors with unique selectivity profiles.

Moreover, unbiased screening approaches, such as phenotypic screening or chemoproteomics, could reveal entirely new biological targets and pathways modulated by this compound. This could open up new therapeutic avenues for diseases with unmet medical needs. The unique ability of the boron atom to switch between sp2 and sp3 hybridization allows for interactions with nucleophilic residues in enzyme active sites, a property that could be harnessed for the development of novel therapeutics. nih.gov

Advanced Applications in Chemical Biology and Material Science

The inherent properties of boronic acids extend beyond pharmacology into the realms of chemical biology and material science. The ability of 3'-Carbamoylbiphenyl-3-ylboronic acid to interact with carbohydrates could be leveraged for the development of novel sensors for glucose and other biologically important sugars. frontierspecialtychemicals.com Such sensors could have applications in diagnostics and continuous monitoring systems for metabolic disorders.

In the field of material science, the biphenyl core of the molecule provides a rigid scaffold that could be incorporated into polymers or other materials to impart specific properties. The boronic acid group can participate in self-assembly processes through the formation of boroxine (B1236090) anhydrides or by interacting with diol-containing polymers. This could lead to the creation of novel hydrogels, responsive materials, or functional surfaces.

Interdisciplinary Research in Drug Discovery and Development

The multifaceted nature of 3'-Carbamoylbiphenyl-3-ylboronic acid necessitates an interdisciplinary approach to fully realize its potential. Collaborative efforts between synthetic chemists, medicinal chemists, biologists, and material scientists will be crucial.

The initial stages of research will require robust synthetic methods to produce the compound and its analogues in sufficient quantities for biological and material testing. Subsequently, detailed structure-activity relationship (SAR) studies will be essential to optimize its properties for specific applications. For instance, modifications to the biphenyl rings or the carbamoyl group could fine-tune its binding affinity and selectivity for a particular biological target.

Computational modeling and simulation can play a pivotal role in predicting the binding modes of 3'-Carbamoylbiphenyl-3-ylboronic acid with potential protein targets and in guiding the design of new derivatives with enhanced activity. This integrated approach, combining synthetic chemistry, biological evaluation, and computational science, will be instrumental in translating the promise of this compound into tangible applications in medicine and technology.

Q & A

Q. What are the standard synthetic routes for 3'-carbamoylbiphenyl-3-ylboronic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, coupling 3-carbamoylphenylboronic acid with an aryl halide using Pd(OAc)₂ as a catalyst in a mixed solvent system (e.g., EGME/H₂O, 3:1) at 60°C for 20 minutes achieves ~70% yield . Key variables include catalyst loading, solvent polarity, and reaction temperature. Lower temperatures (<60°C) may reduce side reactions but prolong reaction times, while higher temperatures risk boronic acid decomposition.

Q. How is 3'-carbamoylbiphenyl-3-ylboronic acid characterized to confirm structural integrity?

Common methods include:

- NMR spectroscopy : Analysis of aryl proton signals (δ 6.5–8.0 ppm) and boronic acid peaks (δ 8.5–10.0 ppm) .

- X-ray crystallography : Resolves bond angles (e.g., O4–B1–O3 ≈ 120°) and confirms carbamoyl positioning .

- HPLC-MS : Validates purity (>97%) and molecular weight (e.g., M.Wt ≈ 254.07 for analogs) .

Q. What are the solubility and stability considerations for this compound in aqueous/organic media?

The boronic acid moiety confers pH-dependent solubility. In aqueous buffers (pH 7–9), it forms boronate esters, enhancing solubility. In organic solvents (DMF, THF), it remains stable but may degrade under prolonged heating (>80°C) or acidic conditions . Storage at 2–8°C in inert atmospheres is recommended to prevent oxidation .

Advanced Research Questions

Q. How do substituent modifications (e.g., halogenation, fluorination) on the biphenyl scaffold affect biological activity?

Structural analogs like (3-bromo-4-carbamoylphenyl)boronic acid (CAS 2377609-22-6) show enhanced binding affinity in enzyme inhibition assays due to halogen-induced electronic effects . Fluorination at the 5-position (e.g., 5-carboxy-2-fluorophenylboronic acid) improves metabolic stability but may reduce solubility . Computational docking studies (e.g., using AutoDock Vina) can predict substituent impacts on target interactions .

Q. What strategies mitigate boronic acid instability during catalytic coupling reactions?

- Protecting groups : Use of pinacol esters to stabilize the boronic acid during synthesis .

- Low-temperature protocols : Reactions at ≤60°C with short durations (≤30 minutes) minimize decomposition .

- Co-solvent systems : EGME/H₂O (3:1) balances solubility and reactivity while suppressing side reactions .

Q. How can contradictory SAR data from different studies be resolved?

Discrepancies often arise from assay conditions (e.g., pH, temperature) or impurities in boronic acid batches. For example, a study reporting reduced activity for 3'-methyl analogs may overlook residual Pd catalyst interference. Rigorous purification (e.g., column chromatography, recrystallization) and orthogonal assays (e.g., SPR vs. enzymatic assays) are critical .

Q. What computational methods predict the reactivity of 3'-carbamoylbiphenyl-3-ylboronic acid in cross-coupling reactions?

DFT calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for Suzuki couplings. Parameters like boron charge density and aryl ring electron-withdrawing effects correlate with reaction rates . MD simulations (e.g., GROMACS) further assess solvent interactions and steric hindrance .

Methodological Considerations

Q. How is regioselectivity achieved in multi-step syntheses involving this compound?

- Directed ortho-metalation : Use of directing groups (e.g., carbamoyl) to control functionalization at the 3-position .

- Protection/deprotection : Sequential masking of boronic acid and carbamoyl groups prevents unwanted cross-reactivity .

Q. What analytical techniques quantify trace impurities in synthesized batches?

Q. How does the carbamoyl group influence boronic acid reactivity compared to other substituents (e.g., carboxyl or formyl)?

The carbamoyl group (-CONH₂) acts as a moderate electron-withdrawing group, reducing boronic acid Lewis acidity and slowing protodeboronation. In contrast, formyl groups (-CHO) increase reactivity but reduce stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.